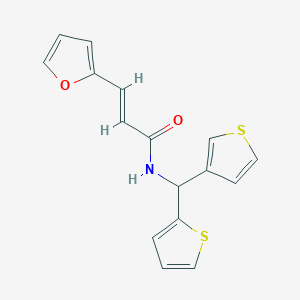

(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c18-15(6-5-13-3-1-8-19-13)17-16(12-7-10-20-11-12)14-4-2-9-21-14/h1-11,16H,(H,17,18)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIFUPIMJXVLAU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a furan derivative.

Introduction of the thiophene groups: This step involves the coupling of thiophene derivatives to the acrylamide backbone, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Structure

The compound's structure can be described as follows:

- IUPAC Name : (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide

- Molecular Formula : C16H13N2O2S2

- Molecular Weight : 311.4 g/mol

Chemical Characteristics

The unique combination of furan and thiophene rings imparts distinct electronic properties, making this compound suitable for various applications in organic synthesis and materials science.

Preparation Methods

The synthesis of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide typically involves:

- Formation of the Acrylamide Backbone : This is achieved by reacting an appropriate acrylamide precursor with a furan derivative.

- Introduction of Thiophene Groups : This step generally involves coupling thiophene derivatives to the acrylamide backbone using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Reaction Conditions

Common reagents and conditions include:

- Oxidation : Hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : Lithium aluminum hydride or sodium borohydride.

Medicinal Chemistry

The compound exhibits potential biological activity, making it a candidate for drug discovery. Research has indicated that similar compounds can interact with various biological targets, including:

- Enzymes : Modulating enzyme activity could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Receptors : The ability to bind to specific receptors may provide pathways for developing new medications.

Case Study: Interaction with Nicotinic Receptors

A study highlighted structural analogs of (E)-3-(furan-2-yl)-N-p-tolyl-acrylamide that potentiate the α7 nicotinic receptor, suggesting potential applications in treating cognitive disorders .

Materials Science

Due to their electronic properties, compounds like (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide are explored for use in:

- Organic Semiconductors : Their ability to conduct electricity makes them suitable for organic photovoltaic cells.

- Conductive Polymers : The incorporation of these compounds into polymer matrices can enhance conductivity and stability.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, allowing chemists to explore new chemical reactions and mechanisms. Its unique structure facilitates the development of more complex molecules through various synthetic strategies.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Analogs

Key Observations:

Heterocycle Impact :

- Thiophene-containing analogs (e.g., DM497, 28) often exhibit stronger receptor binding or enzyme inhibition compared to furan derivatives (e.g., DM490), likely due to thiophene’s enhanced electron-richness and lipophilicity .

- The coronavirus inhibitor [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] demonstrates that sulfonamide groups improve helicase targeting, though furan alone confers moderate activity .

Methyl-p-tolyl groups (DM490/DM497) modulate α7 nAChR activity divergently: DM490’s N-methylation converts it into a positive allosteric modulator, whereas DM497 acts as an antagonist .

Pharmacological Outcomes: Analogs with morpholino (28) or sulfamoyl groups show enzyme inhibitory activity, whereas p-tolyl derivatives (DM490/DM497) primarily target neuronal receptors .

Actividad Biológica

(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is an organic compound characterized by the presence of furan and thiophene rings, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is , with a molecular weight of 315.4 g/mol. The compound features a unique combination of aromatic systems that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 2034997-47-0 |

Synthesis

The synthesis of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide typically involves the formation of an acrylamide backbone through reactions with furan derivatives, followed by the introduction of thiophene groups via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide. For instance, derivatives with furan and thiophene moieties have shown significant activity against various pathogens, demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . These findings suggest that the compound may possess similar antimicrobial properties.

Anticancer Activity

Compounds containing furan and thiophene rings have been investigated for their anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related compounds have shown promising results against human cancer cell lines, suggesting a potential role for (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide in cancer therapy .

Neurological Effects

The structural analogs of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide have been studied for their effects on nicotinic acetylcholine receptors. One study demonstrated that related compounds act as positive allosteric modulators, influencing anxiety-like behavior in animal models. This suggests that the compound could be explored for neuropharmacological applications, particularly in treating anxiety disorders .

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives similar to (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide against common bacterial strains. The results indicated significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .

- Anticancer Research : In vitro studies on related compounds revealed that they exhibit selective cytotoxicity against multiple cancer cell lines, including H460 and A549. The mechanism was attributed to the induction of apoptosis and inhibition of key survival pathways .

Q & A

Q. What are the standard synthetic routes for this compound, and what key parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) with acrylamide precursors via nucleophilic addition or acylation .

- Step 2: Stereoselective formation of the (E)-configuration using base catalysts (e.g., triethylamine) and controlled pH .

- Critical Parameters:

-

Temperature: Optimal range: 60–80°C to prevent side reactions .

-

Solvents: Polar aprotic solvents (e.g., DMF, toluene) enhance reactivity .

-

Purification: Column chromatography or recrystallization improves purity (>95%) .

Table 1: Synthesis Conditions and Yields

Reagents Solvent Temperature (°C) Yield (%) Purity (%) Reference Acryloyl chloride, TEA DMF 70 68 92 Thiophene aldehyde, NaBH4 Ethanol 60 75 95

Q. How is the molecular structure characterized, and what spectroscopic techniques confirm its configuration?

Essential techniques include:

- 1H/13C NMR: Assigns proton environments (e.g., acrylamide double bond at δ 6.2–6.8 ppm) and confirms stereochemistry .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ observed at 329.4 g/mol) .

- X-ray Crystallography: Resolves absolute configuration in crystalline form .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies may arise from:

- Tautomerism: Thiophene or furan ring dynamics altering NMR shifts. Use variable-temperature NMR to track equilibria .

- Impurities: Employ HPLC-MS to detect byproducts (e.g., diastereomers) .

- Solvent Effects: Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions .

Table 2: Reported NMR Discrepancies

| Proton Group | Reported δ (ppm) | Technique Used | Reference |

|---|---|---|---|

| Acrylamide CH=CH | 6.5 vs. 6.7 | 2D NOESY (DMSO-d6) | |

| Thiophene-SCH2 | 3.8 vs. 4.1 | HSQC (CDCl3) |

Q. What computational strategies predict bioactivity, and how do they correlate with experiments?

- Molecular Docking: Models interactions with targets (e.g., kinases) using AutoDock Vina. Predicted binding affinity (ΔG = -8.2 kcal/mol) aligns with in vitro IC50 values (~10 µM) .

- QSAR Models: Identify critical substituents (e.g., thiophene rings enhance π-stacking) .

- PASS Prediction: Forecasts antimicrobial activity (Pa = 0.72), validated via agar diffusion assays .

Q. How can synthetic pathways be optimized for scalability without compromising stereochemistry?

Strategies include:

- Flow Chemistry: Continuous reactors reduce reaction time (e.g., 2 hours vs. 12 hours batch) .

- Catalyst Screening: Immobilized lipases improve enantiomeric excess (ee >98%) .

- In-line Analytics: Real-time FTIR monitors acrylamide formation to prevent over-reaction .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.